molecular formula C14H17NO2 B1659596 Ethyl 5-hex-1-ynylnicotinate CAS No. 662138-52-5

Ethyl 5-hex-1-ynylnicotinate

Cat. No. B1659596
CAS RN: 662138-52-5
M. Wt: 231.29 g/mol
InChI Key: ZDGQOKBLSRSXJR-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound includes its IUPAC name, other names or synonyms it might be known by, its molecular formula, and its structure .


Synthesis Analysis

This involves understanding the chemical reactions used to create the compound. It might involve multiple steps, each with its own reactants and conditions .


Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule and the bonds between them .


Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. This can include its reactivity, what it reacts with, and what products are formed .


Physical And Chemical Properties Analysis

This involves understanding the compound’s physical properties (such as melting point, boiling point, and density) and chemical properties (such as reactivity and stability) .

Mechanism of Action

This typically applies to drugs or bioactive compounds and involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves understanding any risks associated with handling or using the compound, including toxicity, flammability, and environmental impact .

properties

IUPAC Name

ethyl 5-hex-1-ynylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-3-5-6-7-8-12-9-13(11-15-10-12)14(16)17-4-2/h9-11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGQOKBLSRSXJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CC1=CC(=CN=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381402
Record name ethyl 5-hex-1-ynylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-hex-1-ynylnicotinate

CAS RN

662138-52-5
Record name ethyl 5-hex-1-ynylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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